6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
6-fluoro-3-methyl-1,2-benzoxazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c1-4-5-2-7(10)6(9)3-8(5)12-11-4;/h2-3H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBILJQVBLPSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743704 | |
| Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243313-45-2 | |
| Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Temperature : Reactions are typically conducted at 80–100°C in aqueous or mixed-solvent systems.
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Solvent Systems : Water, methanol, or ethanol are preferred due to their ability to dissolve both hydroxylamine hydrochloride and the aniline derivative.
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Yield : Initial laboratory-scale syntheses report yields of 53–69%, depending on reaction time and stoichiometric ratios.
Example Protocol :
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Dissolve 3-methyl-4-fluoroaniline (10 mmol) in 50 mL of deionized water.
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Add hydroxylamine hydrochloride (12 mmol) and heat at 80°C for 3 hours.
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Cool the mixture to room temperature, extract with diethyl ether, and dry over magnesium sulfate.
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Concentrate under reduced pressure to obtain the free base as a brown solid.
Alternative Synthetic Routes via Isoxazole Intermediate Functionalization
Condensation with 3-Methoxyacrylonitrile
A modified approach utilizes 3-methoxyacrylonitrile as a precursor, reacting with hydroxylamine hydrochloride in water at 80°C. This method avoids aromatic fluorination steps, instead introducing the fluorine atom via subsequent electrophilic substitution.
Key Data :
Industrial-Scale Synthesis Using Continuous Flow Reactors
Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems enable precise control over temperature and residence time, reducing side reactions such as over-cyclization or decomposition.
Advantages :
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt involves treatment with hydrochloric acid under anhydrous conditions.
Procedure :
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Dissolve 6-fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equiv) in dry ethanol.
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Bubble HCl gas through the solution until pH < 2.
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Concentrate the mixture and recrystallize from ethanol/ether to obtain white crystals.
Critical Parameters :
-
Solvent Choice : Ethanol ensures solubility of both the free base and hydrochloride salt.
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Crystallization Temperature : 0–5°C minimizes salt hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 53–69 | 95–98 | High | Moderate |
| Condensation | 29.9 | 90–92 | Low | High |
| Continuous Flow | 75–80 | >98 | Very High | Low |
Key Observations :
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The cyclization method balances yield and scalability, making it suitable for pilot-scale production.
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Continuous flow synthesis, while capital-intensive, offers superior yields and purity for pharmaceutical applications.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:
Key Comparative Insights
Substituent Effects on Target Binding: 3-Position Alkyl Groups: The 3-ethyl group in BRD4 inhibitors (e.g., compound 11c in ) showed superior binding (ΔTm = 7.2°C) compared to 3-methyl analogs (ΔTm = 6.5°C), suggesting that longer alkyl chains better occupy hydrophobic sub-pockets. This implies that the 3-methyl group in the target compound may offer moderate binding, suitable for optimizing selectivity over potency .
Selectivity Across Bromodomains :
- TRIM24 inhibitors (e.g., N-benzyl-3,6-dimethyl derivatives) prioritize 3,6-dimethyl substitution for selectivity, whereas BRD4-targeted analogs (e.g., 3-ethyl-6-methoxy) favor bulkier groups. The target compound’s 6-fluoro substitution may reduce off-target effects on bromodomains due to its distinct electronic profile .
Fluorine vs. Other Halogens :
- Fluorine’s small size and high electronegativity minimize steric hindrance while improving pharmacokinetics. For instance, 2’-F-substituted phenyl analogs (e.g., 11e in ) showed moderate BRD4 binding (ΔTm = 6.8°C), but 6-fluoro substitution in the target compound could offer better tissue penetration than bulkier halogens (e.g., Cl, Br) .
Amine Functionalization: Free amines (as in the target compound) are often modified to sulfonamides or benzylamines for enhanced binding. For example, N-benzyl derivatives in TRIM24 inhibitors achieved nanomolar potency, whereas the target’s free amine may serve as a versatile intermediate for further derivatization .
Biological Activity
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methyl group on the isoxazole ring. This structure contributes to its unique biological activity profile.
Molecular Formula: CHClF NO
Molecular Weight: 202.63 g/mol
Biological Activities
Research indicates that compounds in the benzoisoxazole class exhibit a variety of biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of benzoisoxazole can inhibit cancer cell proliferation. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antipsychotic Effects: This compound has been investigated for its potential in treating psychiatric disorders. It acts as a ligand for serotonin receptors (5-HT2A and D2), which are critical targets in the management of conditions like schizophrenia and depression .
- Anti-inflammatory Properties: The compound has also shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Modulation: It acts as an antagonist at serotonin receptors (5-HT2A) and dopamine receptors (D2), influencing neurotransmitter signaling pathways relevant to mood regulation and psychotic symptoms .
- Enzyme Inhibition: The compound exhibits inhibitory activity against certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
Research Findings and Case Studies
Several studies have explored the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
